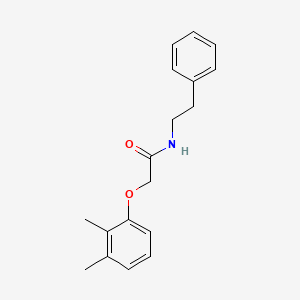
2-(2,3-dimethylphenoxy)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,3-dimethylphenoxy)-N-phenethylacetamide" is not directly mentioned in the provided papers. However, the papers do discuss various related acetamide compounds and their properties, which can provide insights into the description of similar compounds. For instance, paper discusses the anticonvulsant activity of related acetamides, and paper provides an analysis of dimethylphenyl acetamides, which could share some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds is described in several papers. Paper details the synthesis of phosphinamine chalcogenides and a zirconium complex, which, while not directly related to the target compound, involves the manipulation of dimethylphenyl groups, which could be relevant to the synthesis of "this compound". Paper mentions the synthesis of a group of acetamides with anticonvulsant activity, and paper describes the synthesis of an anticancer drug involving an acetamide compound. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is analyzed in papers , , , and . For example, paper discusses the solid-state structures of phosphinamine chalcogenides and a zirconium complex, determined by X-ray diffraction analysis. Paper uses ab initio and DFT studies to determine the structural characteristics of dichloroacetamides. These studies provide a basis for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound", they do provide insights into the reactivity of similar compounds. For instance, paper reviews the use of N,N-dimethylformamide and N,N-dimethylacetamide as reagents in various syntheses, which could be relevant to the reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds are discussed in papers , , and . Paper studies the internal structure of binary mixtures involving N,N-dimethylacetamide, which could provide information on the intermolecular interactions of similar acetamides. Paper investigates the vibrational spectroscopy of a quinazolinylthio acetamide compound, which could share some physical properties with "this compound". Paper performs a quantum chemical analysis of N-methylacetamide and N,N-dimethylacetamide complexes, which could be used to infer the behavior of the compound in the presence of water molecules.
科学的研究の応用
Synthetic Chemistry Applications
2-(2,3-dimethylphenoxy)-N-phenethylacetamide and similar compounds are often used in synthetic chemistry for the preparation of various derivatives and complexes. For example, the use of N,N-Dimethylformamide and N,N-dimethylacetamide as reagents in synthesis highlights the versatility of these compounds in delivering multiple atoms for the construction of complex molecules under varied experimental conditions (Jean Le Bras & J. Muzart, 2018). Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines demonstrates the utility of such compounds in creating new chemical entities with potential applications in various fields (B. Gabriele et al., 2006).
Material Science and Catalysis
In material science, these compounds are involved in the synthesis of metal-organic frameworks (MOFs) and other complex structures. For instance, a study on a hydrothermally stable Zn(ii)-based metal-organic framework highlights the role of solvent choice in structural modulation and the potential applications of such MOFs in gas adsorption and separation (Xiuling Zhang et al., 2015).
Environmental Applications
In the environmental sector, compounds like this compound are used in analytical methods for detecting carbonyl compounds in water samples, showcasing their importance in environmental monitoring and analysis (S. Houdier et al., 2000). Another study investigates the iron (III) promoted degradation of 2,6-dimethylphenol in aqueous solutions, pointing towards potential applications in wastewater treatment and pollution control (P. Mazellier & M. Bolte, 1997).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-7-6-10-17(15(14)2)21-13-18(20)19-12-11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQDUCAUJVWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

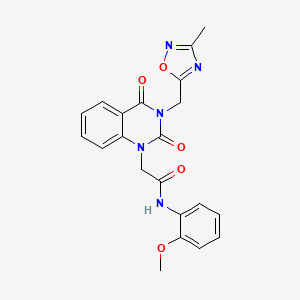
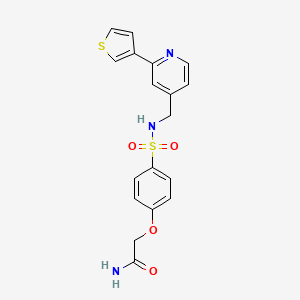
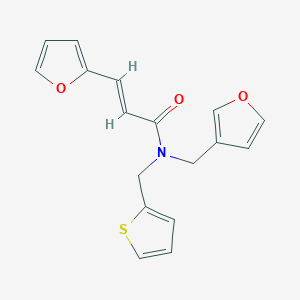
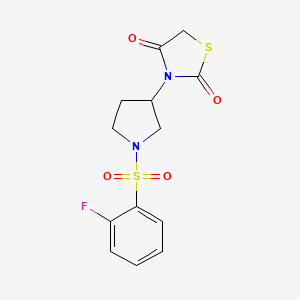
![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)
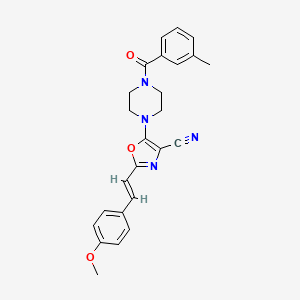
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)
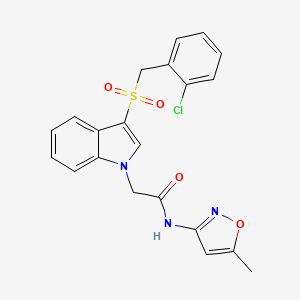
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)



